methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate
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Overview
Description
methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylene bridge, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with methyl 3-(dimethylamino)acrylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-bromophenyl)methylene]amino}-3-(dimethylamino)acrylate
- Methyl 2-{[(4-fluorophenyl)methylene]amino}-3-(dimethylamino)acrylate
- Methyl 2-{[(4-methylphenyl)methylene]amino}-3-(dimethylamino)acrylate
Uniqueness
methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
methyl (E)-2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3/b12-9+,15-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXCMYIFCGKWKX-RIKRMPQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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